4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt)
4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt)
4-Methylumbelliferyl-α-L-iduronide 2-sulfate (4-MU-α-IdoA 2-sulfate) is a fluorogenic substrate of α-L-iduronidase that has been used in an assay to detect Hurler syndrome. It is also used as a substrate for iduronate-2-sulfatase in tests for Hunter disease. For these latter tests, the initial enzymatic product, 4-MU-α-IdoA can be measured by mass spectrometry, or it can be hydrolyzed with α-L-iduronidase to liberate the fluorophore 4-MU, which has an emission maximum at 445-454 nm. The excitation maximum for 4-MU is pH-dependent: 330, 370, and 385 nm at pH 4.6, 7.4, and 10.4, respectively.
Brand Name:
Vulcanchem
CAS No.:
1045020-74-3
VCID:
VC0164088
InChI:
InChI=1S/C16H16O12S.Na/c1-6-4-10(17)26-9-5-7(2-3-8(6)9)25-16-14(28-29(22,23)24)12(19)11(18)13(27-16)15(20)21;/h2-5,11-14,16,18-19H,1H3,(H,20,21)(H,22,23,24);/q;+1/p-1
SMILES:
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)OS(=O)(=O)[O-].[Na+]
Molecular Formula:
C16H15NaO12S
Molecular Weight:
476.3
4-Methylumbelliferyl-alpha-L-Iduronide 2-sulfate (sodium salt)
CAS No.: 1045020-74-3
Cat. No.: VC0164088
Molecular Formula: C16H15NaO12S
Molecular Weight: 476.3
* For research use only. Not for human or veterinary use.
Specification
| Description | 4-Methylumbelliferyl-α-L-iduronide 2-sulfate (4-MU-α-IdoA 2-sulfate) is a fluorogenic substrate of α-L-iduronidase that has been used in an assay to detect Hurler syndrome. It is also used as a substrate for iduronate-2-sulfatase in tests for Hunter disease. For these latter tests, the initial enzymatic product, 4-MU-α-IdoA can be measured by mass spectrometry, or it can be hydrolyzed with α-L-iduronidase to liberate the fluorophore 4-MU, which has an emission maximum at 445-454 nm. The excitation maximum for 4-MU is pH-dependent: 330, 370, and 385 nm at pH 4.6, 7.4, and 10.4, respectively. |
|---|---|
| CAS No. | 1045020-74-3 |
| Molecular Formula | C16H15NaO12S |
| Molecular Weight | 476.3 |
| IUPAC Name | sodium;[6-carboxy-4,5-dihydroxy-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl] sulfate |
| Standard InChI | InChI=1S/C16H16O12S.Na/c1-6-4-10(17)26-9-5-7(2-3-8(6)9)25-16-14(28-29(22,23)24)12(19)11(18)13(27-16)15(20)21;/h2-5,11-14,16,18-19H,1H3,(H,20,21)(H,22,23,24);/q;+1/p-1 |
| Standard InChI Key | BGWMBPGUPUSUIU-CEWNINSASA-L |
| SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)OS(=O)(=O)[O-].[Na+] |
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